Schisantherin B

Description

Schisantherin B has been reported in Schisandra bicolor, Schisandra sphenanthera, and other organisms with data available.

lignan isolated from fruit of Schisandra sphenanthera; RN given refers to schisanterin B and gomisin B

Structure

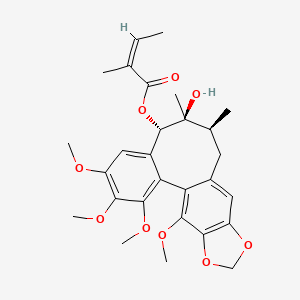

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUPIVDQHHVMV-RZGKOBFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-55-7 | |

| Record name | Schisantherin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCHISANTHERIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97ZTC185XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Schisantherin B: A Technical Guide to its Biological Source and Isolation from Schisandra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Schisantherin B, a bioactive lignan with significant therapeutic potential. The document details its primary biological sources within the Schisandra genus and outlines comprehensive methodologies for its extraction, isolation, and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for research and drug development.

Biological Source of this compound

This compound is a dibenzocyclooctadiene lignan predominantly found in plants belonging to the Schisandra genus, which are native to Northern China and parts of Russia. The dried mature fruits of these plants have been a staple in traditional Chinese medicine for centuries. The primary species recognized for their significant this compound content are:

-

Schisandra chinensis (Turcz.) Baill.: Often referred to as the five-flavor fruit, this species is a well-documented source of various bioactive lignans, including this compound.[1][2]

-

Schisandra sphenanthera Rehd. et Wils: This species is also a notable source of this compound and other related lignans.

While this compound is present in various parts of the plant, the highest concentrations are typically found in the fruits and seeds.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The selection of a specific methodology often depends on the desired scale, purity, and available instrumentation.

Quantitative Data on Isolation Methods

The efficiency of different isolation and purification techniques can be compared based on the yield and purity of the final this compound product. The following table summarizes quantitative data from various cited experimental protocols.

| Extraction Method | Purification Method | Starting Material | Yield of this compound | Purity of this compound | Reference |

| Supercritical Fluid Extraction (SFE) | High-Speed Counter-Current Chromatography (HSCCC) | 300 mg crude extract | 1.8 mg | 93.3% | [3] |

| Ultrasound-Assisted Extraction | Silica Gel Column Chromatography and Crystallization | 400g S. chinensis seeds powder | 1.46 g (from enriched extract) | 99.4% | |

| Ultrasonic Extraction | Not specified | S. chinensis | 1.426 mg/g | Not specified | [2] |

| Pressure Difference Ultra-High Pressure Extraction (UHPE) | Not specified | S. chinensis fruit | 0.158 ± 0.082 mg/g | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the isolation and purification of this compound.

2.2.1. Protocol 1: Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC)

This method offers an efficient and environmentally friendly approach for the extraction and purification of lignans.

I. Supercritical Fluid Extraction (SFE):

-

Sample Preparation: Coarsely chop 50 grams of dried Schisandra berries.

-

Extraction Vessel: Place the prepared sample into a 100 mL extraction vessel of an SFE system.

-

Extraction Parameters:

-

Pressure: 200 bar

-

Temperature: 40 °C

-

Mobile Phase: 99% CO₂ and 1% isopropyl alcohol

-

Flow Rate: 50 g/minute (dynamic extraction)

-

Duration: 60 minutes

-

-

Collection: Collect the resulting dark yellow solution, which is approximately 30 mL. This extract can be directly used for the subsequent purification step without the need for filtration or evaporation.

II. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water in a stepwise elution mode with varying volume ratios (e.g., 6:4:5:5, 6:4:6:4, 6:4:8:2 v/v).

-

HSCCC Operation:

-

Inject the SFE crude extract (300 mg) into the HSCCC system.

-

Perform the separation using the prepared two-phase solvent system.

-

-

Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Structure Identification: Confirm the chemical structure of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[3]

2.2.2. Protocol 2: Ultrasound-Assisted Extraction and Silica Gel Column Chromatography

This protocol is a more traditional and widely accessible method for isolating this compound.

I. Ultrasound-Assisted Extraction:

-

Sample Preparation: Pulverize dried Schisandra chinensis seeds.

-

Extraction Parameters:

-

Solvent: 95% Ethanol

-

Liquid-to-Solid Ratio: 5 mL/g

-

Ultrasonic Power: 600W

-

Temperature: 60°C

-

Duration: 70 minutes

-

-

Extraction Procedure: Combine the seed powder and ethanol in a suitable vessel and perform the extraction under the specified ultrasonic conditions.

-

Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

II. Silica Gel Column Chromatography and Crystallization:

-

Column Preparation: Pack a chromatography column with silica gel.

-

Elution: Apply the crude extract to the column and elute with a solvent system of petroleum ether/acetone (95:5, v/v) to obtain a this compound-enriched fraction.

-

Crystallization: Further purify the enriched fraction by crystallization to yield high-purity this compound.

2.2.3. Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is essential for the quantitative analysis of this compound in extracts and purified fractions.

-

HPLC System: Utilize an HPLC system equipped with a UV detector.

-

Column: Use an Elite ODS C18 column (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: Employ a gradient elution with acetonitrile (A) and water (B).

-

Flow Rate: Maintain a flow rate of 1.0 mL/min.

-

Column Temperature: Set the column temperature to 30°C.

-

Detection Wavelength: Monitor the elution at 217 nm.[4]

-

Quantification: Determine the concentration of this compound by comparing the peak area with that of a standard solution.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound isolation and the signaling pathways it modulates.

Experimental Workflow

Signaling Pathways

3.2.1. PPARγ Signaling Pathway

3.2.2. Nrf2-ARE Signaling Pathway

3.2.3. TGF-β/Smad Signaling Pathway

References

- 1. acgpubs.org [acgpubs.org]

- 2. acgpubs.org [acgpubs.org]

- 3. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic Profile and Bioavailability of Schisantherin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of Schisantherin B, a bioactive lignan isolated from the medicinal plant Schisandra chinensis. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated signaling pathways to support further research and development.

Pharmacokinetic Profile of this compound

This compound has demonstrated a range of pharmacological activities, but its therapeutic potential is intrinsically linked to its pharmacokinetic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of effective drug delivery systems and dosing regimens.

Absorption and Bioavailability

This compound exhibits variable and often low oral bioavailability, a characteristic influenced by its poor water solubility and potential for first-pass metabolism.[1] Studies in Sprague-Dawley rats have revealed a significant gender difference in absolute oral bioavailability, with female rats exhibiting a much higher bioavailability (~55.0%) compared to male rats (~19.3%).[2] The compound demonstrates linear pharmacokinetic characteristics within oral dose ranges of 10 to 40 mg/kg.[2][3] Research has also explored the use of novel formulations, such as lipid nanoparticles, to enhance the solubility and bioavailability of this compound.

Distribution

Following oral administration, this compound is widely distributed in tissues, with notable accumulation in the liver.[3] It has also been found to be extensively distributed in the ovary and adipose tissue.[2][3] The potential for enterohepatic circulation has been suggested, which could contribute to its sustained presence in the body.[3]

Metabolism

The primary metabolic pathways for this compound have not been fully elucidated in the publicly available literature. However, it is known to be extensively metabolized, with the parent compound being excreted in very low amounts in urine, bile, and feces.[2] This suggests that the majority of this compound is eliminated in the form of its metabolites.[2]

Excretion

The primary route of excretion for this compound and its metabolites is through the kidneys.[3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound from a study conducted in Sprague-Dawley rats.

| Species | Gender | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Rat (Sprague-Dawley) | Male | 10 | Oral | 100.3 ± 25.4 | 0.5 | 350.8 ± 95.7 | 19.3 | [2] |

| Rat (Sprague-Dawley) | Female | 10 | Oral | 280.5 ± 60.1 | 1.0 | 1001.2 ± 210.3 | 55.0 | [2] |

| Rat (Sprague-Dawley) | Male | 20 | Oral | 215.6 ± 55.8 | 0.5 | 780.4 ± 180.2 | - | [2] |

| Rat (Sprague-Dawley) | Female | 20 | Oral | 550.2 ± 110.7 | 1.0 | 2105.6 ± 450.9 | - | [2] |

| Rat (Sprague-Dawley) | Male | 40 | Oral | 450.1 ± 100.2 | 0.5 | 1650.7 ± 350.1 | - | [2] |

| Rat (Sprague-Dawley) | Female | 40 | Oral | 1150.8 ± 250.6 | 1.0 | 4500.1 ± 980.3 | - | [2] |

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols for Pharmacokinetic Studies

The following section outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in a rodent model.

Animal Models and Housing

Sprague-Dawley rats are a commonly used animal model for pharmacokinetic studies of this compound. Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water.

Drug Administration

-

Oral Administration: this compound, due to its poor water solubility, is often suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) for oral gavage.

-

Intravenous Administration: For bioavailability studies, a solution of this compound is typically prepared in a solubilizing agent like a mixture of ethanol, polyethylene glycol 400, and saline for intravenous injection.

Blood Sampling

Blood samples are collected at predetermined time points following drug administration. A typical sampling schedule for an oral pharmacokinetic study might include time points at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For intravenous studies, earlier time points (e.g., 2, 5, 15, and 30 minutes) are crucial. Blood is typically collected from the tail vein or via cannulation of the jugular vein into heparinized tubes. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS

The concentration of this compound in plasma samples is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. The supernatant is then separated, evaporated, and reconstituted in the mobile phase for injection into the HPLC system.

-

Chromatographic Conditions: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for this compound and an internal standard.

Pharmacokinetic Analysis

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin. Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) × 100.

Visualizations: Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a pharmacokinetic study and the key signaling pathways modulated by this compound.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

Schisantherin B: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin B, a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is a molecule of significant interest in modern pharmacology. Traditionally used in herbal medicine, scientific investigation is now elucidating the molecular mechanisms behind its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antioxidant Properties of this compound

This compound demonstrates potent antioxidant activity through a multi-faceted mechanism that involves not only direct radical scavenging but also the significant upregulation of endogenous antioxidant systems. This dual action makes it a robust agent against oxidative stress.

Mechanisms of Antioxidant Action

This compound's primary antioxidant strategy is the modulation of the Nrf2/Keap1 pathway, a master regulator of cellular antioxidant responses.[3][4][5] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcriptional activation of a suite of protective genes.

This results in the enhanced synthesis of key antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical.[1][3]

-

Glutathione (GSH) and related enzymes: this compound has been shown to increase cellular levels of reduced glutathione and the activity of enzymes like glutathione peroxidase (GSH-Px), glutathione S-transferase (GST), and glutathione reductase (GRD).[1][6]

Interestingly, some studies suggest that the metabolism of this compound by Cytochrome P-450 (CYP) enzymes can generate a low level of reactive oxygen species (ROS).[7][8][9] This mild pro-oxidant effect is hypothesized to act as a trigger, stimulating the Nrf2-mediated antioxidant response and pre-conditioning cells against more severe oxidative insults.[7][9] The compound also directly scavenges free radicals and reduces lipid peroxidation, thereby decreasing levels of malondialdehyde (MDA), a key marker of oxidative damage.[1][3][10]

Quantitative Data: Antioxidant Effects

The following table summarizes key quantitative findings from preclinical studies investigating the antioxidant effects of this compound.

| Model System | Treatment | Measured Parameter | Result | Reference |

| Mouse Model (Forced Swimming) | Oral this compound | Malondialdehyde (MDA) Levels | Significantly reduced | [3] |

| Mouse Model (Forced Swimming) | Oral this compound | Superoxide Dismutase (SOD) | Significantly increased | [3] |

| Mouse Model (Forced Swimming) | Oral this compound | Glutathione (GSH) | Significantly increased | [3] |

| Rat Liver Microsomes | This compound (1 mM) | Iron/cysteine-induced Lipid Peroxidation | Suppressed MDA formation more effectively than vitamin E | [10] |

| Rat Hearts | This compound | Mitochondrial GSH level | Increased | [9] |

| Human Keratinocytes (HaCaT) | This compound (100 µM) + UVB | Intracellular ROS | Significantly reduced | [11] |

Key Experimental Protocols

This protocol is adapted from studies measuring ROS scavenging in cell culture.[11]

-

Cell Culture: Plate human keratinocytes (HaCaT) in a suitable culture vessel (e.g., 96-well plate or confocal dish) and grow to 80-90% confluency.

-

Pre-treatment: Treat cells with this compound (e.g., 100 µM) for 24 hours.

-

Induction of Oxidative Stress: Expose cells to an oxidative stressor, such as UVB radiation (e.g., 30 mJ/cm²).

-

Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS.

-

Washing: Wash the cells three times with PBS to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm. Increased fluorescence corresponds to higher levels of intracellular ROS.

This protocol is a standard method for assessing protein activation.[3]

-

Cell Lysis and Nuclear Fractionation: Following treatment with this compound, harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. A loading control for the nuclear fraction, such as Lamin B1, should be probed on the same membrane.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the Nrf2 band in the nuclear fraction indicates the extent of its translocation.

Visualization of Antioxidant Signaling Pathway

Anti-inflammatory Properties of this compound

This compound exerts significant anti-inflammatory effects primarily by inhibiting key signaling pathways that regulate the expression of pro-inflammatory genes. This action has been demonstrated in various in vitro and in vivo models of inflammation.[12][13][14]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of this compound is mediated by the suppression of two central signaling cascades:

-

Nuclear Factor-kappaB (NF-κB) Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[4][5] This unmasks the nuclear localization signal on the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to block the phosphorylation of IκBα, thereby preventing p65 nuclear translocation and inhibiting NF-κB-dependent gene expression.[12][13][15]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation.[13][16] this compound effectively inhibits the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[12][13] By blocking these pathways, it downregulates the expression of numerous inflammatory mediators.

The inhibition of these pathways leads to a marked reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1β (IL-1β) .[12][14] It also suppresses the expression of enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) , resulting in decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).[13][17]

Quantitative Data: Anti-inflammatory Effects

The following table summarizes key quantitative data from preclinical studies on the anti-inflammatory effects of this compound.

| Model System | Treatment | Measured Parameter | Result | Reference |

| Mouse Model (DSS-induced Colitis) | This compound (10, 40, 100 mg/kg) | TNF-α, IL-1β, IL-6 in colon | Significantly reduced concentration and mRNA expression | [12] |

| Rat Chondrocytes (IL-1β-induced) | This compound | MMP3, MMP13, IL-6, iNOS | Decreased IL-1β-induced upregulation | [13] |

| Rat Chondrocytes (IL-1β-induced) | This compound | p65 Phosphorylation | Significantly decreased | [13] |

| Rat Chondrocytes (IL-1β-induced) | This compound | p38, ERK, JNK Phosphorylation | Reduced | [13] |

| Mouse Model (Asthma) | This compound (15, 30, 60 mg/kg) | p-NF-κB and p-IKKα levels | Reversed OVA-induced increases | [4] |

| Microglia-neuron co-cultures | This compound (5, 10, 20 µM) | Pro-inflammatory enzymes | Downregulated | [18] |

Key Experimental Protocols

This protocol is a widely used method for screening anti-inflammatory compounds.[6][19]

-

Cell Culture: Seed RAW 264.7 murine macrophages into a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement, or shorter times like 15-60 minutes for signaling protein phosphorylation).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6) and nitric oxide.

-

Cell Lysate: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to collect total protein for Western blot analysis.

-

-

Analysis: Proceed with analysis as described below (ELISA, Griess Assay, Western Blot).

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add standards (recombinant cytokine of known concentrations) and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add an enzyme conjugate, such as streptavidin-HRP. Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will occur.

-

Reaction Stop: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Visualization of Anti-inflammatory Signaling Pathways

Conclusion and Future Perspectives

This compound possesses robust and well-defined antioxidant and anti-inflammatory properties, making it a compelling candidate for further therapeutic development. Its ability to modulate the Nrf2, NF-κB, and MAPK pathways provides a strong mechanistic basis for its observed effects in preclinical models of diseases characterized by oxidative stress and inflammation, such as inflammatory bowel disease, arthritis, and neurodegenerative conditions.[3][12][13]

The data summarized in this guide underscore the potential of this compound. However, further investigations are essential. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term safety profiling, and eventual translation into well-controlled clinical trials to validate its efficacy in human diseases. The continued exploration of this potent natural compound holds significant promise for the development of novel treatments for a range of debilitating disorders.

References

- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)schisandrin B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (-)schisandrin B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Schisandrin B-induced glutathione antioxidant response and cardioprotection are mediated by reactive oxidant species production in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Protecting Effect of Deoxyschisandrin and Schisandrin B on HaCaT Cells against UVB-Induced Damage | PLOS One [journals.plos.org]

- 12. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Schisantherin B: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Schisantherin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising neuroprotective agent in a variety of preclinical studies. This technical guide provides an in-depth overview of the current state of research into the neuroprotective effects of this compound, with a focus on its therapeutic potential in neurodegenerative diseases and ischemic stroke. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Neuroprotective Effects of this compound in a Mouse Model of Alzheimer's Disease

| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Cognitive Function | Aβ₁₋₄₂-induced cognitive decline | This compound (STB) | 0.15 mg/kg (ICV) | 5 days | Significantly attenuated learning and memory impairment in Y-maze and Morris water maze tests. | [1] |

| Biochemical Markers | Aβ₁₋₄₂-induced cognitive decline | This compound (STB) | 0.15 mg/kg (ICV) | 5 days | Restored the activities of GLT-1 and GSK3β; decreased levels of hyperphosphorylated tau protein in the hippocampus and cerebral cortex. | [1] |

| Neuronal Ferroptosis | 3xTg-AD mice | This compound (Sch B) | Not specified | Not specified | Ameliorated cognitive impairment and pathological damage by inhibiting neuronal ferroptosis. | [2] |

Table 2: Neuroprotective Effects of this compound in Preclinical Models of Parkinson's Disease

| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Neuroprotection | 6-OHDA-induced Parkinson's disease model (in vitro and in vivo) | This compound (Sch B) | Not specified | Not specified | Ameliorated 6-OHDA-induced changes, including upregulated miR-34a expression and inhibited Nrf2 pathways. | [3] |

| Cell Viability | 6-OHDA-treated SH-SY5Y cells | This compound (Sch B) | Not specified | Not specified | Increased cell survival. | [3] |

Table 3: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia

| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Infarct Volume | Transient focal cerebral ischemia | Schisandrin B | 10 mg/kg and 30 mg/kg (i.p.) | Twice (30 min before ischemia and 2h after reperfusion) | Reduced infarct volumes by 25.7% and 53.4%, respectively. | [4] |

| Inflammatory Markers | Transient focal cerebral ischemia | Schisandrin B | 10 mg/kg and 30 mg/kg (i.p.) | Twice (30 min before ischemia and 2h after reperfusion) | Abrogated protein expression of TNF-α and IL-1β. | [4] |

| Matrix Metalloproteinases | Transient focal cerebral ischemia | Schisandrin B | 10 mg/kg and 30 mg/kg (i.p.) | Twice (30 min before ischemia and 2h after reperfusion) | Inhibited degradation of MMP-2 and MMP-9. | [4] |

| Mitochondrial Function | Cerebral ischemia/reperfusion (I/R) injury | Schisandrin B (Sch B) | 1-30 mg/kg/day | 15 days | Enhanced cerebral mitochondrial antioxidant status and improved mitochondrial structural integrity. | [5] |

Table 4: Effects of this compound on Oxidative Stress and Related Pathways

| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Oxidative Stress Markers | Forced swimming-induced acute oxidative stress in mice | Schisandrin B (Sch B) | Not specified | Not specified | Reduced malondialdehyde (MDA) levels and production of reactive oxygen species (ROS). | [6] |

| Antioxidant Enzymes | Forced swimming-induced acute oxidative stress in mice | Schisandrin B (Sch B) | Not specified | Not specified | Significantly increased superoxide dismutase (SOD) and glutathione (GSH). | [6] |

| Nrf2/Keap1 Pathway | Forced swimming-induced acute oxidative stress in mice | Schisandrin B (Sch B) | Not specified | Not specified | Reversed the abnormal expression of Nrf2 and Keap1. | [6] |

| Neuroinflammation | Lipopolysaccharide (LPS)-activated BV-2 microglial cells | Schisantherin A (StA) | Not specified | Not specified | Inhibited the inflammatory response. | [7] |

Key Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Caption: this compound modulation of the Nrf2/ARE signaling pathway.

Caption: this compound activation of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the typical experimental protocols employed in the cited studies on this compound.

In Vivo Models

-

Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model:

-

Animals: Male ICR mice are commonly used.

-

Induction: Aggregated Aβ₁₋₄₂ peptide is administered via intracerebroventricular (ICV) injection to induce cognitive deficits and neurodegeneration, mimicking aspects of Alzheimer's disease pathology.

-

Treatment: this compound is typically administered via ICV injection for a specified duration, such as 5 consecutive days.[1]

-

Behavioral Tests: Cognitive function is assessed using a battery of tests including the Y-maze for spatial working memory and the Morris water maze for spatial learning and memory.[1]

-

Biochemical Analysis: Following behavioral testing, brain tissues (hippocampus and cerebral cortex) are collected for analysis of key biomarkers such as glutamate transporter 1 (GLT-1), glycogen synthase kinase 3β (GSK3β), and hyperphosphorylated tau protein levels using techniques like Western blotting and ELISA.[1]

-

-

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model:

-

Animals: Rodent models, such as rats or mice, are utilized.

-

Induction: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or striatum to selectively destroy dopaminergic neurons, leading to motor deficits characteristic of Parkinson's disease.

-

Treatment: this compound is administered, often as a pretreatment, before and/or after the 6-OHDA lesioning.

-

Behavioral Assessment: Motor function is evaluated using tests like the apomorphine-induced rotation test.

-

Histological and Biochemical Analysis: Brain sections are analyzed for the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. Molecular analyses are performed to investigate the expression of markers related to the Nrf2 pathway and microRNAs like miR-34a.[3]

-

-

Transient Focal Cerebral Ischemia Rat Model:

-

Animals: Male Sprague-Dawley rats are frequently used.

-

Induction: Middle cerebral artery occlusion (MCAO) is performed to induce a temporary blockage of blood flow to a specific brain region, followed by reperfusion.

-

Treatment: this compound is administered intraperitoneally (i.p.) at specific time points before the onset of ischemia and after reperfusion.[4]

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the ischemic infarct volume.[5]

-

Molecular Analysis: Brain tissue from the ischemic hemisphere is analyzed for the expression of inflammatory cytokines (TNF-α, IL-1β) and matrix metalloproteinases (MMP-2, MMP-9) using methods like Western blotting.[4]

-

In Vitro Models

-

Cell Culture:

-

Neuronal Cell Lines: SH-SY5Y human neuroblastoma cells are commonly used to model neuronal function and are often treated with neurotoxins like 6-OHDA or MPP+ to induce Parkinson's-like pathology.

-

Microglial Cell Lines: BV-2 murine microglial cells are used to study neuroinflammation and are typically activated with lipopolysaccharide (LPS).[7]

-

Primary Neuronal Cultures: Primary cortical neurons can be cultured to investigate the direct effects of compounds on neuronal survival and function.

-

-

Experimental Procedures:

-

Treatment: Cells are pre-treated with various concentrations of this compound before being exposed to a neurotoxic stimulus.

-

Cell Viability Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell viability and the protective effects of this compound.

-

Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

-

Western Blot Analysis: This technique is used to quantify the protein expression levels of key signaling molecules in pathways such as Nrf2/Keap1 and PI3K/Akt.

-

ELISA: Enzyme-linked immunosorbent assays are used to measure the levels of cytokines and other secreted factors in the cell culture medium.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a preclinical setting.

Caption: A generalized experimental workflow for preclinical studies of this compound.

References

- 1. This compound ameliorates Aβ1-42-induced cognitive decline via restoration of GLT-1 in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schisandrin B ameliorates Alzheimer's disease by suppressing neuronal ferroptosis and ensuing microglia M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schisandrin B shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisandrin B enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisantherin A Attenuates Neuroinflammation in Activated Microglia: Role of Nrf2 Activation Through ERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Review of the Pharmacological Activities of Schisantherin B

For Researchers, Scientists, and Drug Development Professionals

Schisantherin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anti-cancer, neuroprotective, and hepatoprotective properties. The information is presented to support further research and drug development endeavors.

Anti-Cancer Activity

This compound exhibits significant anti-tumor activity against a variety of cancers by inhibiting cell proliferation, inducing apoptosis, and triggering cell cycle arrest.[2][3] Its cytotoxic effects have been demonstrated in numerous cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Adenocarcinoma | Not specified, dose-dependent inhibition | 72 | [4][5] |

| GBC-SD | Gallbladder Cancer | ~60 | 48 | [6][7] |

| NOZ | Gallbladder Cancer | ~60 | 48 | [6][7] |

| Caski | Cervical Cancer | Not specified, dose-dependent inhibition | 24 | [8] |

| HepG2 | Hepatocellular Carcinoma | Not specified, dose-dependent inhibition | Not specified | [9] |

| Bel7402 | Hepatocellular Carcinoma | Not specified, enhanced cisplatin sensitivity | Not specified | [10] |

| Melanoma Cells | Melanoma | Not specified, dose-dependent inhibition | Not specified | [11] |

| Prostate Cancer Cells | Prostate Cancer | Not specified, induces apoptosis | Not specified | [2] |

| Glioma Cells | Glioma | Not specified, induces apoptosis | Not specified | [2] |

Quantitative Data: In Vivo Anti-Tumor Efficacy

In vivo studies using animal models have corroborated the anti-cancer potential of this compound.

| Animal Model | Cancer Type | Dosage | Treatment Duration | Key Findings | Reference |

| Nude mice with NOZ cell xenografts | Gallbladder Cancer | 30 and 100 mg/kg | 15 days (administered every 2 days) | Significant decrease in tumor weight. | [12] |

| Caski cell-xenograft BALB/c nude mice | Cervical Cancer | 20 mg/kg (with 10 mg/kg docetaxel) | 30 days | Marked inhibition of tumor growth. | [8][13] |

| Melanoma animal model | Melanoma | Not specified | Not specified | Significantly inhibited tumor growth. | [11] |

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

This compound promotes apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[6] This leads to the activation of caspases, including caspase-3 and caspase-9, culminating in programmed cell death.[6]

This compound can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, in gallbladder cancer cells, it causes G0/G1 phase arrest by downregulating cyclin D1 and CDK4.[6] In other cancer cells, it has been reported to induce arrest at the S or G2/M phases through modulation of other cyclins and CDKs.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 5. Phospho-STAT3 (Ser727) Polyclonal Antibody (PSTAT3-340AP) [thermofisher.com]

- 6. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Schisandrin B synergizes docetaxel-induced restriction of growth and invasion of cervical cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Schisantherin B in In Vivo Depression and Cognition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Schisantherin B, a bioactive lignan isolated from Schisandra chinensis, has demonstrated significant potential in preclinical studies for the treatment of depression and cognitive impairment. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying mechanisms of action for this compound in relevant animal models. The information is intended to guide researchers in designing and conducting in vivo studies to further evaluate its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on depression and cognition.

Table 1: this compound Dosage and Administration for Depression-like Behavior

| Parameter | Details | Reference |

| Animal Model | Male Kunming (KM) mice (10-week-old and 11-month-old) | [1] |

| Induction Model | Forced Swimming Test (FST) | [1][2] |

| Compound | This compound (STB) | [1] |

| Dosage | 15 mg/kg (screened from 10, 15, and 20 mg/kg) | [1][3] |

| Administration Route | Intragastric (i.g.) or Oral gavage | [1] |

| Vehicle | Physiological saline | [1][3] |

| Positive Control | Citalopram (10 mg/kg) | [1] |

| Key Findings | - Reduced immobility time in FST- Increased levels of glial glutamate transporter-1 (GLT-1)- Activated the PI3K/AKT/mTOR signaling pathway | [1][2] |

Table 2: this compound Dosage and Administration for Cognitive Impairment (Alzheimer's Disease Model)

| Parameter | Details | Reference |

| Animal Model | Mouse model of Alzheimer's disease | [4] |

| Induction Model | Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ | [4] |

| Compound | This compound (STB) | [4] |

| Dosage | 0.15 mg/kg | [4] |

| Administration Route | Intracerebroventricular (ICV) | [4] |

| Treatment Duration | 5 consecutive days | [4] |

| Key Findings | - Attenuated Aβ₁₋₄₂-induced learning and memory impairment- Restored GLT-1 and GSK3β activity- Decreased hyperphosphorylated tau protein levels | [4] |

Experimental Protocols

Protocol 1: Evaluation of Antidepressant-like Effects of this compound in Mice

This protocol is based on the methodology described by Xu et al., 2019.[1]

1. Animals and Housing:

-

Species: Male Kunming (KM) mice.

-

Age: 10 weeks old (young adults) and 11 months old (aged).

-

Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

2. Drug Preparation and Administration:

-

This compound (STB): Prepare a suspension in physiological saline. A dosage of 15 mg/kg was found to be most effective.

-

Positive Control: Citalopram (10 mg/kg) dissolved in physiological saline.

-

Vehicle Control: Physiological saline.

-

Administration: Administer orally (intragastric gavage) once daily for the duration of the behavioral testing period.

3. Experimental Procedure:

-

Forced Swimming Test (FST):

-

Place mice individually in a glass cylinder (25 cm height, 10 cm diameter) filled with 10 cm of water (25 ± 1°C).

-

The total duration of the test is 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

-

-

Open Field Test (OFT):

-

Place each mouse in the center of a square arena (e.g., 50 cm x 50 cm x 50 cm).

-

Allow the mouse to explore freely for 5 minutes.

-

Record the total distance traveled and the time spent in the central zone to assess locomotor activity and anxiety-like behavior.

-

-

Y-Maze Test:

-

The Y-maze consists of three identical arms at a 120° angle.

-

Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

-

An arm entry is counted when all four paws are within the arm.

-

Record the sequence of arm entries to calculate the percentage of spontaneous alternation (successful alternations / [total number of arm entries - 2] x 100).

-

4. Molecular Analysis:

-

Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and prefrontal cortex).

-

Use Western blotting or other relevant techniques to measure the protein expression levels of GLT-1, PI3K, p-AKT, AKT, p-mTOR, and mTOR.

Protocol 2: Evaluation of Cognitive Enhancement Effects of this compound in an Alzheimer's Disease Mouse Model

This protocol is based on the methodology described by Xu et al., 2016.[4]

1. Animals and Housing:

-

Species: Male mice (specific strain as appropriate for the Aβ₁₋₄₂ induction model, e.g., ICR or C57BL/6).

-

Housing: Standard housing conditions as described in Protocol 1.

2. Induction of Cognitive Impairment:

-

Induce cognitive deficits by intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ peptide.

3. Drug Preparation and Administration:

-

This compound (STB): Dissolve in an appropriate vehicle for ICV administration.

-

Dosage: 0.15 mg/kg.

-

Administration: Administer via ICV injection for 5 consecutive days.

4. Behavioral Testing:

-

Locomotor Activity Test: Assess general motor function to rule out confounding effects on other behavioral tests.

-

Y-Maze Test: As described in Protocol 1, to assess short-term spatial working memory.

-

Morris Water Maze (MWM) Test:

-

A circular pool filled with opaque water containing a hidden platform.

-

Acquisition Phase: Train the mice to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the escape latency and path length.

-

Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

-

5. Histological and Molecular Analysis:

-

After behavioral assessments, perfuse the animals and collect brain tissue.

-

Perform immunohistochemistry or immunofluorescence to assess neuronal survival and protein localization.

-

Use Western blotting to measure levels of GLT-1, GSK3β, and hyperphosphorylated tau protein in the hippocampus and cerebral cortex.

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for the antidepressant and cognitive-enhancing effects of this compound.

Caption: Experimental workflow for evaluating the antidepressant-like effects of this compound.

Caption: Experimental workflow for assessing the cognitive-enhancing effects of this compound.

References

- 1. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound ameliorates Aβ1-42-induced cognitive decline via restoration of GLT-1 in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Schisantherin B on HepG2 Cells for Liver Injury Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for utilizing Schisantherin B in studies involving the HepG2 human liver cancer cell line, a common model for liver injury research. This compound, a bioactive lignan isolated from Schisandra chinensis, has demonstrated significant hepatoprotective and anti-cancer properties. These protocols and data summaries are compiled from multiple research findings to guide the design and execution of experiments investigating the therapeutic potential of this compound.

Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on HepG2 and other liver cells.

Table 1: Cytotoxicity of Schisantherin A in Liver Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

| HepG2 | 6.65 |

| Hep3B | 10.50 |

| Huh7 | 10.72 |

Data from a study on the cytotoxic effects of Schisantherin A.[1]

Table 2: Protective Effects of Schisandrin B against D-GalN-Induced Injury in L02 Cells

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

| Control | 100 | ~5 |

| D-GalN | Decreased | Increased |

| D-GalN + Schisandrin B (1-40 µM) | Significantly Reversed | Significantly Decreased |

Note: Schisandrin B at concentrations up to 40 µM showed no significant cytotoxicity to L02 cells.[2]

Table 3: Effect of Schisandrol B on Acetaminophen (APAP)-Induced Hepatotoxicity in Mice

| Parameter | APAP Treatment | APAP + Schisandrol B (50 mg/kg) | APAP + Schisandrol B (200 mg/kg) |

| Serum ALT (U/l) | 11,900 ± 1270 | 6420 ± 1390 (-46%) | 3800 ± 515 (-68%) |

| Serum AST (U/l) | 12,600 ± 1700 | - | - |

Schisandrol B pretreatment significantly attenuated the increase in serum ALT and AST activities.[3]

Experimental Protocols

Here are detailed protocols for key experiments involving the application of this compound to HepG2 cells.

HepG2 Cell Culture and Maintenance

-

Cell Line: Human Hepatocellular Carcinoma (HepG2) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution and re-seed at a suitable density.

Induction of Liver Injury in HepG2 Cells

Various agents can be used to induce liver injury in HepG2 cells to model different pathological conditions.

-

Acetaminophen (APAP)-Induced Injury: Treat HepG2 cells with APAP (e.g., 2-8 mM) for 12-72 hours to induce cytotoxicity.[4]

-

Carbon Tetrachloride (CCl4)-Induced Injury: Incubate HepG2 cells with CCl4 (e.g., 20-40 mM) for 1-3 hours.[4]

-

Free Fatty Acid (FFA)-Induced Steatosis: Treat cells with a mixture of oleic acid and palmitic acid to model non-alcoholic fatty liver disease (NAFLD).[5]

This compound Treatment

-

Preparation: Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations.

-

Treatment Protocol:

-

Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 12-24 hours) before inducing injury.[4]

-

Alternatively, co-treat the cells with this compound and the injury-inducing agent.

-

Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO) only, and cells treated with the injury-inducing agent only.

-

Key Experimental Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed HepG2 cells (e.g., 1 x 10^5 cells/mL) in a 96-well plate and treat as described above.[6]

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

This method quantifies the percentage of apoptotic and necrotic cells.

-

Treat HepG2 cells in 6-well plates as described.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

-

Analyze the stained cells using a flow cytometer.

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

-

Lyse the treated HepG2 cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., EGFR, TFEB, LC3, Beclin-1, Bax, Bcl-2, Nrf2, p-Smad2/3) overnight at 4°C.[2][8][9]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Malondialdehyde (MDA) Level: Measure lipid peroxidation by quantifying MDA levels using a commercial kit.[2][9]

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activities: Assess the activity of these antioxidant enzymes using commercially available assay kits.[2][9]

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the action of this compound on HepG2 cells.

Caption: Experimental workflow for studying this compound in HepG2 cells.

Caption: Key signaling pathways modulated by this compound.

Caption: this compound and NK cell-mediated pyroptosis in HepG2 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schisandrol B Protects Against Acetaminophen-Induced Hepatotoxicity by Inhibition of CYP-Mediated Bioactivation and Regulation of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin B mitigates hepatic steatosis and promotes fatty acid oxidation by inducing autophagy through AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrol B protects against acetaminophen-induced acute hepatotoxicity in mice via activation of the NRF2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis by Berberine in Hepatocellular Carcinoma HepG2 Cells via Downregulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisandrin B ameliorates acute liver injury by regulating EGFR-mediated activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Schisantherin B in Antidepressant Screening using the Forced Swimming Test (FST)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential therapeutic applications, including its neuroprotective and antidepressant-like effects. The Forced Swimming Test (FST) is a widely used behavioral paradigm to screen for potential antidepressant activity in rodents. This document provides detailed application notes and protocols for utilizing this compound in the FST for antidepressant screening, based on available scientific literature.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on immobility time in the Forced Swimming Test in mice.

| Treatment Group | Dose (mg/kg) | Administration Route | Immobility Time (seconds) | Percent Change from Control | Reference |

| Control (Vehicle) | - | Intragastric (i.g.) | ~160 | - | [1][2] |

| This compound | 15 | Intragastric (i.g.) | ~120 | ↓ 25% | [1][2] |

| Citalopram (Positive Control) | 10 | Intraperitoneal (i.p.) | ~100 | ↓ 37.5% | [1] |

Note: The values presented are approximate and derived from graphical representations in the cited literature. Researchers should establish their own baseline and experimental values.

Experimental Protocols

Forced Swimming Test (FST) Protocol for Mice

This protocol is a synthesized standard procedure based on multiple established methodologies.

1. Materials and Apparatus

-

Animals: Male mice (e.g., C57BL/6), weighing 20-25g. House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before the experiment.

-

This compound: Dissolve in a suitable vehicle (e.g., physiological saline containing 0.5% Tween 80). Prepare fresh on the day of the experiment.

-

Positive Control: A standard antidepressant drug (e.g., Citalopram, 10 mg/kg) dissolved in physiological saline.

-

Swimming Apparatus: A transparent glass or plastic cylinder (20 cm in diameter, 40 cm in height) filled with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.

-

Video Recording Equipment: A camera positioned to have a clear view of the swimming cylinder for later analysis.

-

Timers and Other Laboratory Equipment: Standard laboratory timers, beakers, and animal handling equipment.

2. Experimental Procedure

-

Animal Groups: Divide the animals into at least three groups: Vehicle Control, this compound-treated, and Positive Control.

-

Drug Administration: Administer this compound (e.g., 15 mg/kg, i.g.) or the positive control (e.g., Citalopram, 10 mg/kg, i.p.) 60 minutes before the test. The vehicle control group receives the same volume of the vehicle solution.

-

Forced Swim Test:

-

Gently place each mouse individually into the swimming cylinder.

-

The total duration of the test is 6 minutes.

-

The first 2 minutes are considered an adaptation period and are not scored.

-

During the subsequent 4 minutes (the test period), record the duration of immobility.

-

Immobility is defined as the state where the mouse floats in an upright position and makes only small movements necessary to keep its head above water.

-

-

Data Analysis:

-

The duration of immobility during the 4-minute test period is scored by a trained observer, who should be blind to the treatment groups. Alternatively, automated video tracking software can be used for scoring.

-

Calculate the mean immobility time for each group.

-

Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) to compare the different groups. A p-value of less than 0.05 is generally considered statistically significant.

-

Mandatory Visualizations

Experimental Workflow

Proposed Signaling Pathways of this compound

This compound is believed to exert its antidepressant-like effects through the modulation of multiple signaling pathways. The diagrams below illustrate the proposed mechanisms.

PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[1][2] This activation is associated with an increase in the expression of the glial glutamate transporter-1 (GLT-1), which may contribute to its antidepressant effects by modulating glutamate homeostasis.[1]

Nrf2/Keap1 Antioxidant Pathway

This compound and related lignans from Schisandra chinensis have been demonstrated to modulate the Nrf2/Keap1 pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress, which is implicated in the pathophysiology of depression. By activating Nrf2, this compound may enhance the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.[3][4][5][6]

References

- 1. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols: In Vitro Evaluation of Schisantherin B's Neuroprotective Effects on SH-SY5Y Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisantherin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential neuroprotective properties. This document provides a detailed framework for an in vitro experimental design to investigate the effects of this compound on the human neuroblastoma cell line, SH-SY5Y. These cells are a widely used model for neurodegenerative diseases, such as Parkinson's disease, due to their human origin and ability to differentiate into a neuronal phenotype.

The protocols outlined herein focus on evaluating this compound's ability to mitigate neurotoxin-induced cell death, oxidative stress, and apoptosis. The experimental design includes a neurotoxicity model using 6-hydroxydopamine (6-OHDA), a potent dopaminergic neurotoxin. The key signaling pathways implicated in this compound's mechanism of action, namely the PI3K/Akt and Nrf2 pathways, will also be investigated.

Materials and Reagents

-

Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)

-

Reagents for Cell Culture:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

-

Test Compound: this compound (or Schisandrin B as a closely related analog)

-

Neurotoxin: 6-hydroxydopamine (6-OHDA)

-

Assay Kits and Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Experimental Workflow

The overall experimental workflow is designed to first determine the optimal non-toxic concentration of this compound, then to establish a neurotoxic model using 6-OHDA, and finally to evaluate the neuroprotective effects of this compound against 6-OHDA induced damage.

Experimental workflow for evaluating this compound.

Data Presentation

Data presented below is representative and based on existing literature for Schisandrin B, a closely related compound, to illustrate the expected outcomes.

Table 1: Dose-Response of this compound on SH-SY5Y Cell Viability

| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 |

| 5 | 99.1 ± 5.5 |

| 10 | 97.8 ± 6.1 |

| 25 | 96.5 ± 5.9 |

| 50 | 85.3 ± 7.2 |

| 100 | 60.1 ± 8.5 |

Table 2: Neuroprotective Effect of this compound against 6-OHDA-Induced Cytotoxicity

| Treatment Group | Cell Viability (%) (Mean ± SD) |

| Control | 100 ± 6.1 |

| 6-OHDA (100 µM) | 52.3 ± 4.9 |

| This compound (10 µM) + 6-OHDA (100 µM) | 75.8 ± 5.3 |

| This compound (25 µM) + 6-OHDA (100 µM) | 88.2 ± 6.0 |

Table 3: Effect of this compound on Markers of Apoptosis and Oxidative Stress

| Treatment Group | Apoptotic Cells (%) (Annexin V+/PI-) | Relative ROS Levels (%) |

| Control | 4.5 ± 1.2 | 100 ± 8.9 |

| 6-OHDA (100 µM) | 35.8 ± 3.5 | 250 ± 15.4 |

| This compound (25 µM) + 6-OHDA (100 µM) | 12.1 ± 2.1 | 135 ± 11.2 |

Table 4: Effect of this compound on Protein Expression Levels (Western Blot Quantification)

| Treatment Group | p-Akt/Akt Ratio (Fold Change) | Nrf2 (Nuclear) (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| 6-OHDA (100 µM) | 0.4 | 0.6 | 3.5 |

| This compound (25 µM) + 6-OHDA (100 µM) | 1.8 | 2.5 | 1.5 |

Experimental Protocols

Cell Culture and Maintenance

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells using Trypsin-EDTA when they reach 80-90% confluency.

Cell Viability Assay (MTT)

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

For dose-response studies, treat cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

-

For neuroprotection studies, pre-treat cells with non-toxic concentrations of this compound for 2 hours, followed by the addition of 6-OHDA (e.g., 100 µM) for another 24 hours.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Seed SH-SY5Y cells in a black 96-well plate with a clear bottom at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat cells with this compound for 2 hours, followed by the addition of 6-OHDA for a specified time (e.g., 6 hours).

-

Wash the cells with warm DPBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with DPBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells as described in the neuroprotection study (Section 5.2.3).

-

After treatment, collect both adherent and floating cells.

-

Wash the cells with cold DPBS and resuspend them in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

-

Seed SH-SY5Y cells in a 6-well plate and treat as described for the neuroprotection study.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-